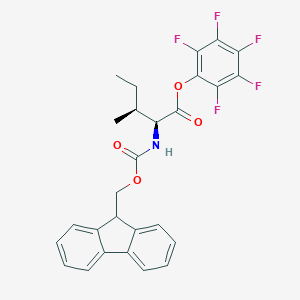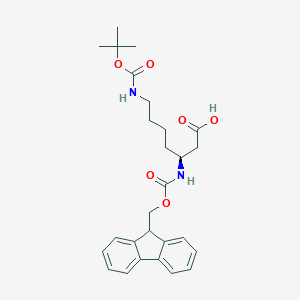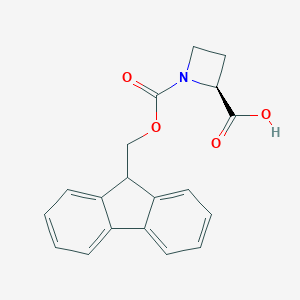
Fmoc-Ile-OPfp
Übersicht
Beschreibung
Synthesis Analysis
Fmoc-Ile-OPfp is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed . It is useful in applications where amino acids are partially racemized during coupling . A large dataset of peptides synthesized using standard Fmoc chemistry was analyzed to identify errors in peptide syntheses and develop a computational tool to predict the likelihood that any given peptide sequence would be synthesized accurately .Molecular Structure Analysis
The molecular formula of Fmoc-Ile-OPfp is C27H22F5NO4 . Its molecular weight is 519.46 g/mol . The InChI string representation of its structure isInChI=1S/C27H22F5NO4/c1-3-13(2)24(26(34)37-25-22(31)20(29)19(28)21(30)23(25)32)33-27(35)36-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18,24H,3,12H2,1-2H3,(H,33,35)/t13-,24-/m0/s1 . Chemical Reactions Analysis
Fmoc-Ile-OPfp is used in Fmoc-based peptide synthesis . The Fmoc group is highly fluorescent, making it suitable for analysis by reversed phase HPLC .Wissenschaftliche Forschungsanwendungen
Solid Phase Peptide Synthesis (SPPS)
Fmoc-Ile-OPfp: is widely used in the field of Solid Phase Peptide Synthesis . It is a derivative of the amino acid isoleucine that is protected by the Fmoc group, which is a common protecting group used in SPPS. This compound allows for the incorporation of isoleucine into peptide chains while preventing unwanted side reactions. After the peptide chain is assembled, the Fmoc group can be removed under mild basic conditions, leaving the isoleucine residue intact .
Peptide Libraries
In the development of peptide libraries, Fmoc-Ile-OPfp serves as a crucial building block. Peptide libraries are essential for high-throughput screening of peptides for various biological activities. The use of Fmoc-Ile-OPfp ensures that each peptide is synthesized with high fidelity and consistency, which is vital for the reliability of screening outcomes .
Proteomics
Proteomics, the large-scale study of proteins, often utilizes synthetic peptides as standards or probes. Fmoc-Ile-OPfp is used to synthesize these peptides, which can then be used to identify and quantify proteins in complex biological samples. The accuracy of this synthesis directly affects the quality of proteomic analyses .
Drug Discovery
In drug discovery, Fmoc-Ile-OPfp is used to create peptides that can act as potential drugs or as part of drug delivery systems. Its role in the synthesis of highly pure and well-defined peptides makes it an indispensable tool in the early stages of drug development .
Bioconjugation
Fmoc-Ile-OPfp: is also employed in bioconjugation techniques, where peptides are attached to other molecules, such as drugs, fluorescent dyes, or nanoparticles. This process is crucial for creating targeted therapies and diagnostic tools. The pentafluorophenyl ester group of Fmoc-Ile-OPfp reacts with nucleophiles, facilitating the conjugation process .
Structural Biology
In structural biology, synthetic peptides made using Fmoc-Ile-OPfp are used to study protein interactions and conformation. These peptides can mimic sections of proteins and help elucidate the structural basis of protein function, which is key to understanding disease mechanisms and developing treatments .
Each of these applications demonstrates the versatility and importance of Fmoc-Ile-OPfp in scientific research, particularly in the fields of peptide synthesis and protein study. The compound’s ability to be incorporated into peptides and then cleanly removed makes it a staple in any peptide chemist’s toolkit. The specific properties of Fmoc-Ile-OPfp, such as its molecular weight of 519.46 g/mol and empirical formula
C27H22F5NO4 C_{27}H_{22}F_{5}NO_{4} C27H22F5NO4
, make it suitable for these precise applications .Safety and Hazards
Zukünftige Richtungen
Fmoc-Ile-OPfp and other Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures . Fmoc-based peptide synthesis has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO4/c1-3-13(2)24(26(34)37-25-22(31)20(29)19(28)21(30)23(25)32)33-27(35)36-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18,24H,3,12H2,1-2H3,(H,33,35)/t13-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZSBHSHLNJGPS-RZFZLAGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544410 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ile-OPfp | |
CAS RN |
86060-89-1 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-isoleucin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















